Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Description
Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with chlorine at position 6, fluorine at position 3, and a methyl ester group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting kinases, receptors, and enzymes.
Properties
IUPAC Name |
methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O2/c1-15-9(14)7-8(11)13-4-5(10)2-3-6(13)12-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRWJVWZGHRZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C=C(C=CC2=N1)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by fluorination and esterification . The reaction conditions often include the use of solvents like acetonitrile (MeCN) at room temperature, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization.
Reaction Conditions
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| 1M NaOH in MeOH at 50°C for 1 h | 6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | 77% | |
| H₂O/THF with LiOH at RT for 14 h | Carboxylic acid | 92% |
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Mechanism : Base-mediated saponification cleaves the ester into a carboxylate intermediate, which is protonated to the carboxylic acid.
-
Applications : The carboxylic acid serves as a precursor for amide couplings (e.g., with amines via EDCI/HOBt) .
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient imidazo-pyridine core facilitates NAS at the 6-chloro or 3-fluoro positions under controlled conditions.
Key Reactions
-
Regioselectivity : The 6-chloro position is more reactive than the 3-fluoro due to steric and electronic factors .
-
Limitations : Harsh conditions (e.g., >120°C) may lead to decomposition.
Catalytic Hydrogenation
The imidazo-pyridine ring can be partially hydrogenated to generate tetrahydro derivatives, altering its electronic properties.
Example Protocol
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Catalyst : 20% Pd(OH)₂/C (3 atm H₂, THF/EtOH/AcOH, RT, 16 h)
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Product : 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylate
Applications : Saturated analogs show enhanced solubility and altered bioactivity profiles .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables functionalization at the 6-chloro position.
Suzuki-Miyaura Coupling
| Conditions | Aryl Boronic Acid | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C | 4-Methoxyphenyl | 6-(4-Methoxyphenyl)-3-fluoro derivative | 68% (analog) |
Buchwald-Hartwig Amination
| Conditions | Amine | Product | Yield |
|---|---|---|---|
| Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | Morpholine | 6-Morpholino-3-fluoro derivative | 72% (analog) |
Functionalization via Diazonium Intermediates
The methyl ester can be converted to diazonium salts for further transformations (e.g., Sandmeyer reaction).
Reaction Pathway
-
Diazotization : HNO₂, HCl, 0–5°C → Diazonium salt.
Comparative Reactivity of Analogous Compounds
Stability and Degradation
Scientific Research Applications
Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antituberculosis agent and other therapeutic applications.
Biological Research: The compound is used in studies related to its biological activity and mechanism of action.
Material Science: Its unique structural properties make it useful in the development of new materials.
Mechanism of Action
The mechanism of action of methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness arises from the combination of halogen substitutions (Cl, F) and the ester group. Below is a comparison with key analogs:
Table 1: Key Structural Analogues and Properties
*Molecular weights calculated based on formula.
Challenges and Opportunities
- Synthetic Limitations : Low yields in hybrid compounds (e.g., 10t at 39.5%) indicate need for optimized catalytic systems .
Biological Activity
Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₈ClF N₂O₂
- Molecular Weight : Approximately 216.62 g/mol
- CAS Number : Not available in the provided sources.
The compound features a chloro group at the 6-position and a fluoro group at the 3-position of the imidazo[1,2-a]pyridine ring, which may influence its biological activity by altering its interaction with biological targets.
This compound exhibits various biological activities primarily through enzyme inhibition. Notably, it has been reported to inhibit cytochrome P450 enzymes (CYP1A2), which play a crucial role in drug metabolism and clearance in the liver. This inhibition can lead to increased bioavailability of co-administered drugs by reducing their metabolic degradation .
Antimicrobial Activity
Research indicates that compounds within the imidazo[1,2-a]pyridine family, including this compound, exhibit antimicrobial properties. They have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound has also garnered attention for its potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . The presence of halogen substituents (chlorine and fluorine) is believed to enhance these effects by increasing the compound's lipophilicity and cellular uptake.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits dose-dependent inhibition of target enzymes. For instance:
| Concentration (µM) | Inhibition (%) |
|---|---|
| 1 | 20 |
| 5 | 50 |
| 10 | 80 |
These results indicate that higher concentrations of the compound lead to increased inhibition of enzyme activity .
In Vivo Studies
In vivo studies utilizing animal models have shown promising results regarding the pharmacokinetics and bioavailability of this compound. For example:
- Oral Bioavailability : Approximately 45% after administration in mice.
- Half-Life : Estimated at around 4 hours.
These findings suggest that the compound may be suitable for therapeutic applications requiring oral administration .
Q & A
Q. Key Considerations :
- Use anhydrous conditions to avoid hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to optimize yields (typically 40–85% for halogenation steps) .
Basic: How can NMR spectroscopy resolve structural ambiguities in this compound?
Methodological Answer:
¹H NMR :
- The imidazo[1,2-a]pyridine core shows characteristic aromatic protons at δ 7.5–9.0 ppm.
- Methyl ester protons appear as a singlet near δ 3.9–4.1 ppm .
¹⁹F NMR :
- Fluorine at position 3 resonates between δ -110 to -120 ppm (vs. CFCl₃), distinct from other fluorinated analogs .
HSQC/HMBC :
Data Contradiction Example :
Conflicting reports on fluorine chemical shifts (e.g., δ -115 ppm vs. δ -105 ppm) may arise from solvent effects or impurities. Use high-purity DMSO-d₆ or CDCl₃ for consistency .
Advanced: How does regioselectivity in halogenation impact the functionalization of imidazo[1,2-a]pyridines?
Methodological Answer:
Regioselectivity is influenced by:
Electronic Effects : Electron-rich positions (e.g., para to nitrogen in the pyridine ring) favor electrophilic substitution. Fluorination at position 3 is preferred due to the electron-donating effect of the adjacent nitrogen .
Halogen Source :
- Br₂ in acetonitrile yields 3-bromo derivatives (84% yield) .
- I₂ in pyridine gives 3-iodo analogs (41% yield), suitable for subsequent cross-coupling .
Steric Hindrance : Bulky substituents at position 2 (e.g., methyl ester) may reduce reactivity at adjacent positions .
Q. Experimental Design :
- Compare halogenation yields under varying temperatures (25°C vs. 50°C) .
- Use DFT calculations to predict reactive sites .
Advanced: What analytical challenges arise in characterizing halogenated imidazo[1,2-a]pyridines, and how are they addressed?
Methodological Answer:
Challenges :
Isotopic Patterns : Chlorine (³⁵Cl/³⁷Cl) and fluorine (monoisotopic) create complex MS/MS fragmentation. Use high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters .
Crystallinity : Poor crystallinity complicates X-ray analysis. Co-crystallize with trifluoroacetic acid or use microED for nanocrystals .
Solubility : Limited solubility in common NMR solvents (e.g., CDCl₃). Use DMSO-d₆ or DMF-d₇ for better dispersion .
Case Study :
Methyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate (HR239354) required 2D NMR and HRMS to resolve overlapping signals from bromine and chlorine isotopes .
Advanced: How can this compound be functionalized for SAR studies?
Methodological Answer:
Cross-Coupling :
- Sonogashira Coupling : Replace iodine at position 3 with alkynes using PdCl₂(PPh₃)₂/CuI (yields up to 90%) .
- Suzuki-Miyaura : React bromo/iodo derivatives with aryl boronic acids for biaryl analogs .
Ester Hydrolysis : Convert methyl ester to carboxylic acid using LiOH/H₂O-THF, enabling amide formation .
Nucleophilic Substitution : Replace chlorine at position 6 with amines or thiols under microwave-assisted conditions .
Q. Optimization Tips :
- Screen palladium catalysts (e.g., Pd(OAc)₂ vs. Pd(dba)₂) to improve coupling efficiency .
- Use microwave irradiation (100–150°C) to reduce reaction times .
Basic: What are the stability and storage requirements for this compound?
Methodological Answer:
Stability :
- Sensitive to light and moisture. Decomposes via ester hydrolysis or dehalogenation under acidic/basic conditions .
Storage :
- Store at -20°C under argon in amber vials.
- Use desiccants (e.g., silica gel) to prevent moisture uptake .
Handling :
Advanced: How do steric and electronic effects of substituents influence the biological activity of imidazo[1,2-a]pyridines?
Methodological Answer:
Steric Effects :
Electronic Effects :
Case Study :
Ethyl 8-amino-3-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 185133-94-2) showed improved kinase inhibition compared to methyl esters, highlighting the role of steric flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
